2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 862831-35-4
VCID: VC6430119
InChI: InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)20(12)2)17(21)18(22)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,22)
SMILES: CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3
Molecular Formula: C18H16N2O2
Molecular Weight: 292.338

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

CAS No.: 862831-35-4

VCID: VC6430119

Molecular Formula: C18H16N2O2

Molecular Weight: 292.338

* For research use only. Not for human or veterinary use.

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide - 862831-35-4

Description

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound features an indole ring, a ketone group, and an acetamide functional group, making it a potential candidate for various pharmacological applications. The structure of this compound suggests that it may possess properties relevant to medicinal chemistry, particularly in the development of new therapeutic agents.

Synthesis and Characterization

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves a multi-step process that includes the formation of the indole framework followed by functionalization to introduce the acetamide and phenyl groups. Characterization through analytical methods such as High Performance Liquid Chromatography (HPLC) can provide insights into purity and stability over time.

Potential Biological Activities

Indole derivatives are known to exhibit significant biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The indole moiety in this compound is known to interact with serotonin receptors, which may contribute to its pharmacological effects. Research indicates that indole derivatives can modulate neurotransmitter activity and exhibit anti-inflammatory effects through inhibition of specific pathways involved in inflammation and pain signaling.

Table: Comparison of Indole Derivatives

CompoundMolecular FormulaMolecular WeightPotential Biological Activities
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamideC21H22N2O2334.419 g/molAnti-inflammatory, Anti-cancer
2-(1H-indol-3-yl)-2-oxo-N-phenylacetamideC16H12N2O2264.28 g/molPotential therapeutic applications
N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide-Approximately 439.5 g/molDiverse biological activities
CAS No. 862831-35-4
Product Name 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
Molecular Formula C18H16N2O2
Molecular Weight 292.338
IUPAC Name 2-(1,2-dimethylindol-3-yl)-2-oxo-N-phenylacetamide
Standard InChI InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)20(12)2)17(21)18(22)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,22)
Standard InChIKey BKHLSPGVURAUIX-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3
Solubility not available
PubChem Compound 18554077
Last Modified Aug 18 2023

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